Epofolate: A Technical Deep-Dive into its Mechanism of Action
Epofolate: A Technical Deep-Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Epofolate (BMS-753493) is an investigational anticancer agent designed as a targeted drug delivery system. It comprises a potent cytotoxic epothilone analog, BMS-748285, linked to folic acid via a peptide linker containing a disulfide bond.[1] The core concept behind Epofolate is to leverage the overexpression of the folate receptor (FR), particularly the alpha isoform (FRα), on the surface of various cancer cells to achieve selective delivery of the cytotoxic payload.[2][3][4][5] While the agent showed tolerability in early clinical trials, it did not demonstrate objective tumor responses, leading to the discontinuation of its development.[2][6] This guide provides a detailed technical overview of its mechanism of action, supported by available data and experimental methodologies.
The Targeting Strategy: Folate Receptor-Mediated Endocytosis
The primary mechanism of Epofolate relies on the specific recognition and binding of its folic acid moiety to the folate receptor on cancer cells. The folate receptor is a high-affinity receptor that, upon ligand binding, initiates receptor-mediated endocytosis.[1][3][4] This process allows for the internalization of the entire Epofolate conjugate into the cell within an endosome.
The rationale for this targeting strategy is the differential expression of the folate receptor. While present in some normal tissues, FRα is significantly overexpressed in a variety of epithelial tumors, including ovarian, endometrial, renal, and breast cancers.[5][7] This overexpression provides a therapeutic window for targeted drug delivery, aiming to concentrate the cytotoxic agent at the tumor site and minimize exposure to healthy tissues.
Intracellular Drug Release and Activation
Once internalized within the endosome, the acidic environment facilitates the cleavage of the linker connecting the folic acid moiety to the cytotoxic payload, BMS-748285.[1] The released BMS-748285 is then able to exert its pharmacological effect.
BMS-748285 is an epothilone analog. The epothilones are a class of microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of Epofolate.
Table 1: Preclinical Tumor Uptake in Mice
| Compound | Tumor Type | Fold Increase in Radioactivity (vs. FR- Tumor) | Fold Increase in BMS-748285 Concentration (vs. FR- Tumor) |
| [³H]BMS-753493 | FR+ (98M109) | 3 - 5 fold | 2 - 3 fold |
| [³H]BMS-748285 | FR+ (98M109) | No selective uptake | Not Applicable |
| Data from a study in mice bearing both FR+ and FR- tumors.[8] |
Table 2: Phase I Clinical Trial Pharmacokinetics and MTD
| Study | Dosing Schedule | Maximum Tolerated Dose (MTD) | Half-life of Conjugated Epofolate |
| Study 1 | Once daily on Days 1, 4, 8, 11 (21-day cycle) | 26 mg | 0.2 - 0.6 hours |
| Study 2 | Once daily on Days 1-4 (21-day cycle) | 15 mg | 0.2 - 0.6 hours |
| Data from two parallel first-in-human phase I/IIa studies in patients with advanced solid tumors.[2][7] |
Experimental Protocols
In Vivo Murine Tumor Uptake Studies
Objective: To assess the targeting of Epofolate to folate receptor-overexpressing tumors in mice.
Methodology:
-
Animal Model: CD2F1 mice bearing both folate receptor-positive (FR+) 98M109 tumors and folate receptor-negative (FR-) M109 tumors.[8]
-
Test Articles: [³H]BMS-753493 (Epofolate) and [³H]BMS-748285 (unconjugated epothilone).
-
Administration: Intravenous (i.v.) administration of the test articles.
-
Analysis:
-
Quantitative Whole-Body Autoradiography (QWBA): To visualize and quantify the distribution of radioactivity derived from the tritiated compounds in various tissues and tumors at different time points (up to 48 hours post-dose).[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To measure the concentrations of BMS-748285 in tumor tissues, allowing for the determination of the amount of active drug released from the conjugate.[8]
-
Phase I Human Clinical Trials
Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics of Epofolate in patients with advanced solid tumors.
Methodology:
-
Study Design: Two parallel, multi-institutional, first-in-human, open-label, dose-escalation phase I/IIa studies.[2][7]
-
Patient Population: Patients with advanced solid cancers.
-
Dose Escalation: A 3+3 dose-escalation scheme was followed.
-
Dosing Regimens:
-
Study 1: Once daily on Days 1, 4, 8, and 11 of a 21-day cycle.
-
Study 2: Once daily on Days 1, 2, 3, and 4 of a 21-day cycle.
-
-
Pharmacokinetic Analysis: Plasma samples were collected at various time points to determine the concentrations of both conjugated Epofolate and the free epothilone analog, BMS-748285.
-
Safety and Tolerability Assessment: Monitoring of adverse events and determination of dose-limiting toxicities (DLTs).
-
Efficacy Assessment: Evaluation of tumor response.
Stability and Degradation
The stability of Epofolate was investigated as part of its preformulation development. Hydrolysis of the molecule was studied across a pH range of 1.5 to 9.4. The degradation pathways identified include carbonate ester hydrolysis and hydrolysis of the aziridine and macrolactone rings of the epothilone moiety.[9][10] The molecule exhibited a U-shaped pH-stability profile, with maximum stability observed at pH 7.[9][10] This information was critical for the development of an injectable drug product.
References
- 1. Tissue distribution and tumor uptake of folate receptor–targeted epothilone folate conjugate, BMS-753493, in CD2F1 mice after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted drug delivery via folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folate-mediated delivery of macromolecular anticancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. db.cngb.org [db.cngb.org]
- 9. Degradation of BMS-753493, a novel epothilone folate conjugate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
